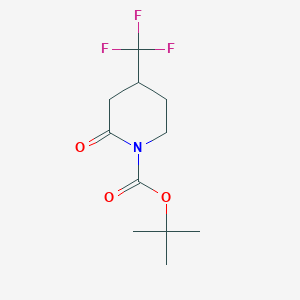

2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13767543

Molecular Formula: C11H16F3NO3

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F3NO3 |

|---|---|

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | tert-butyl 2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-8(15)16)11(12,13)14/h7H,4-6H2,1-3H3 |

| Standard InChI Key | MROCKLUQRRDBJK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the systematic name reflecting its piperidine backbone, ketone group at position 2, trifluoromethyl substituent at position 4, and a tert-butoxycarbonyl (Boc) protecting group. The CAS registry number 911634-72-5 uniquely identifies this compound .

Table 1: Fundamental chemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₆F₃NO₃ |

| Molecular weight | 267.24 g/mol |

| CAS number | 911634-72-5 |

The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions, while the electron-withdrawing trifluoromethyl group influences reactivity and metabolic stability .

Structural Analysis

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl piperidine carboxylates typically involves multi-step sequences. For example, a related compound, N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was synthesized via palladium-mediated cyanation and BH₃·THF reduction . While the exact route for 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is unspecified, plausible steps include:

-

Piperidine ring formation: Cyclization of aminocarbonyl precursors.

-

Trifluoromethylation: Introduction of CF₃ via electrophilic or nucleophilic agents.

-

Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions .

Optimization Challenges

Steric hindrance from the tert-butyl group and the electron-deficient trifluoromethyl moiety may necessitate tailored reaction conditions. In analogous syntheses, larger alkyl groups at position 4 improved regioselectivity during coupling reactions .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The Boc-protected piperidine scaffold is a cornerstone in drug discovery. For instance, compounds like 2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid (PubChem CID 117607537) demonstrate the pharmacological relevance of trifluoromethyl-piperidine derivatives . The target compound’s structure positions it as a precursor for kinase inhibitors or G-protein-coupled receptor modulators.

Metabolic and Pharmacokinetic Considerations

Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, while the Boc group facilitates controlled deprotection during prodrug synthesis . These features align with trends in developing orally bioavailable therapeutics.

Future Research Directions

Structural Characterization

Prioritizing X-ray diffraction studies would elucidate bond lengths and angles, aiding in computational drug design. The methodology applied to analogous compounds could be adapted using single-crystal samples.

Biological Screening

Collaborative efforts with pharmaceutical entities could screen this compound against disease-relevant targets (e.g., proteases, phosphodiesterases) to identify lead candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume